molecular formula C20H21N3O3 B12416151 Egfr-IN-64

Egfr-IN-64

Cat. No.: B12416151
M. Wt: 351.4 g/mol
InChI Key: SFPKMOYGYUJLBH-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egfr-IN-64 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is crucial in regulating cell growth, survival, proliferation, and differentiation. Mutations in EGFR are often associated with various cancers, making it a significant target for cancer therapy. This compound has shown promise in selectively inhibiting mutant forms of EGFR, particularly in non-small cell lung cancer (NSCLC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-64 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that enhance its inhibitory activity. The synthetic route typically includes:

  • Formation of the quinazoline core.
  • Introduction of methoxy and ethynyl groups.
  • Final coupling reactions to attach the phenylamine moiety.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-64 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its activity or stability .

Scientific Research Applications

Egfr-IN-64 has a wide range of applications in scientific research, including:

Mechanism of Action

Egfr-IN-64 exerts its effects by binding to the adenosine triphosphate (ATP) binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of tyrosine residues, preventing the activation of downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets include the mutant forms of EGFR, such as those found in NSCLC .

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: Another EGFR inhibitor used in cancer therapy.

    Gefitinib: Selectively targets mutant EGFR in NSCLC.

    Osimertinib: Effective against EGFR T790M mutation.

Uniqueness of Egfr-IN-64

This compound stands out due to its high selectivity for mutant EGFR forms and its potential to overcome resistance mechanisms seen with other inhibitors. Its unique structure allows for better binding affinity and stability, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[(E)-2-(4-methoxyphenyl)ethenyl]-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-25-17-9-4-14(5-10-17)3-8-16-13-19(23(22-16)20(21)24)15-6-11-18(26-2)12-7-15/h3-12,19H,13H2,1-2H3,(H2,21,24)/b8-3+

InChI Key

SFPKMOYGYUJLBH-FPYGCLRLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)N

Origin of Product

United States

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